N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15671529
InChI: InChI=1S/C14H14N2O2S/c1-18-12-5-2-4-11(8-12)10-15-16-14(17)9-13-6-3-7-19-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+
SMILES:
Molecular Formula: C14H14N2O2S
Molecular Weight: 274.34 g/mol

N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

CAS No.:

Cat. No.: VC15671529

Molecular Formula: C14H14N2O2S

Molecular Weight: 274.34 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide -

Specification

Molecular Formula C14H14N2O2S
Molecular Weight 274.34 g/mol
IUPAC Name N-[(E)-(3-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C14H14N2O2S/c1-18-12-5-2-4-11(8-12)10-15-16-14(17)9-13-6-3-7-19-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+
Standard InChI Key FVESUGCHAUBUJT-XNTDXEJSSA-N
Isomeric SMILES COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=CS2
Canonical SMILES COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=CS2

Introduction

Synthesis Methodologies

The synthesis of N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves a condensation reaction between 3-methoxyphenylacetaldehyde and thiophen-2-ylacetohydrazide under basic or acidic conditions . Key methods include:

Conventional Reflux Method

In ethanol with a base catalyst, the reaction proceeds via the Knoevenagel mechanism, achieving moderate yields (67–78%) after 3–6 hours of reflux . The reaction is monitored by thin-layer chromatography (TLC), with recrystallization in ethanol purifying the product .

MethodReaction TimeYield (%)CatalystReference
Conventional3–6 hours67–78Base/Acetic Acid
Ultrasound-Assisted4 minutes95None

Structural Characterization

The compound’s structure is confirmed through spectroscopic and crystallographic techniques:

Spectroscopic Analysis

  • IR Spectroscopy: A strong C=N stretch at 1,630 cm⁻¹ confirms hydrazone formation, while N-H and C=O stretches appear at 3,200–3,400 cm⁻¹ and 1,650 cm⁻¹, respectively .

  • NMR Spectroscopy: ¹H NMR reveals signals for the methoxy group (δ 3.80 ppm), thiophene protons (δ 6.90–7.50 ppm), and hydrazide NH (δ 11.70 ppm) . ¹³C NMR shows carbonyl (δ 168 ppm) and imine (δ 150 ppm) carbons .

Crystallographic Insights

Although no crystal data exist for this specific compound, related hydrazones exhibit monoclinic systems (space group Cc) with unit cell dimensions a = 14.337 Å, b = 15.549 Å, and c = 8.021 Å . Hydrogen bonding (e.g., N–H⋯O) stabilizes the lattice, with dihedral angles between aromatic rings ranging up to 62.28° .

Table 2: Key Spectral Peaks for Hydrazone Derivatives

TechniqueFunctional GroupPeak RangeReference
IRC=N1,630 cm⁻¹
¹H NMROCH₃δ 3.80 ppm
¹³C NMRC=Oδ 168 ppm

Chemical Reactivity and Stability

The compound’s reactivity is governed by its hydrazone linkage, thiophene ring, and methoxy substituent:

  • Hydrazone Group: Undergoes hydrolysis under acidic conditions to regenerate carbonyl and hydrazine components.

  • Thiophene Ring: Participates in electrophilic substitution reactions, such as sulfonation or nitration, due to its electron-rich nature.

  • Methoxy Group: Enhances solubility in polar solvents (e.g., ethanol, DMSO) and influences electronic effects on the phenyl ring .

Stability studies suggest decomposition temperatures above 230°C, inferred from analogous compounds with melting points of 234–256°C .

Comparative Analysis with Related Hydrazones

Key differences between N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide and analogs include:

  • Synthesis Efficiency: Ultrasound methods improve yields by 20–30% compared to conventional reflux .

  • Structural Flexibility: The methoxyphenyl group induces greater steric hindrance than fluoro or hydroxy substituents, affecting binding interactions .

  • Pharmacological Potential: Unlike trimethoxyphenyl derivatives, this compound’s simpler structure may enhance metabolic stability .

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